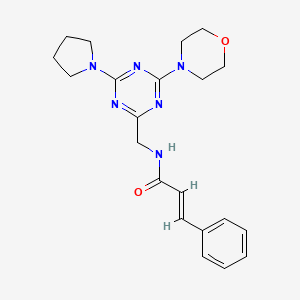

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

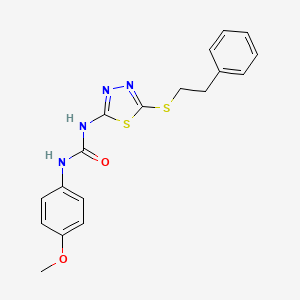

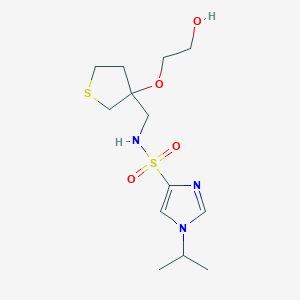

“N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide” is a complex organic compound. It contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a morpholino group, a pyrrolidinyl group, and a cinnamamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazine ring would likely contribute to the compound’s stability and possibly its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazine ring could affect its solubility, stability, and reactivity .科学的研究の応用

Metal-Organic Frameworks (MOFs) for Electrocatalysis

MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. In recent research, N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide has been employed as a ligand in the synthesis of MOFs. For instance, Co-based MOFs incorporating this ligand have shown promise as efficient electrocatalysts for the oxygen reduction reaction (ORR) . These MOFs exhibit remarkable 3D networks, with regular porous frameworks and cylindrical channels partitioned by the ligands. Additionally, they can be used as precursors to prepare Co, N-codoped porous carbon materials, which demonstrate excellent ORR performance.

Medicinal Chemistry and Drug Discovery

Heterocyclic compounds, including triazine derivatives, play a crucial role in medicinal chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. While specific studies on N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide are limited, its structural features make it an interesting scaffold for drug design. Further investigations could reveal its interactions with biological targets and potential therapeutic applications .

Kinase Inhibition in Parkinson’s Disease

Leucine-rich repeat kinase 2 (LRRK2) has genetic links to Parkinson’s disease (PD). LRRK2 inhibitors are being explored as potential PD therapeutics. Interestingly, N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide derivatives have been investigated as LRRK2 inhibitors. For example, PF-06447475 is a highly potent, brain-penetrant, and selective LRRK2 inhibitor that has undergone preclinical profiling . Its development may contribute to future PD treatments.

Biocatalysis and Microreactors

Enzymes immobilized on magnetic nanoparticles (MNPs) are essential for continuous flow biocatalysis. N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide, when immobilized on MNPs, could enhance enzymatic reactions. For instance, lipase B from Candida antarctica (CaLB) has been successfully immobilized using this compound. Microreactors incorporating CaLB-MNP complexes offer a convenient platform for efficient biocatalytic processes .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(E)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c28-19(9-8-17-6-2-1-3-7-17)22-16-18-23-20(26-10-4-5-11-26)25-21(24-18)27-12-14-29-15-13-27/h1-3,6-9H,4-5,10-16H2,(H,22,28)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGPXDZFOSIWBO-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C=CC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide](/img/structure/B2808150.png)

![Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate](/img/structure/B2808151.png)

![5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808156.png)

![2-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B2808160.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2808165.png)

![N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808168.png)